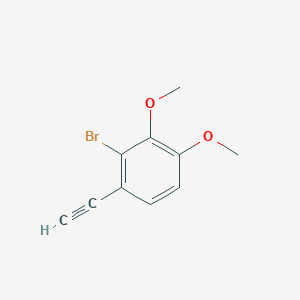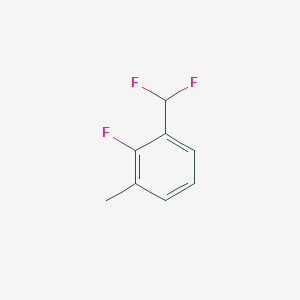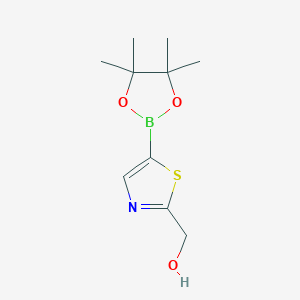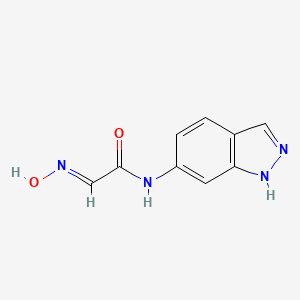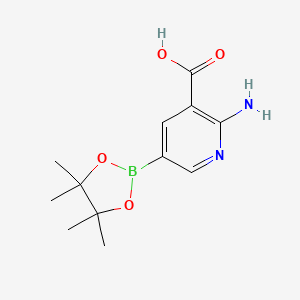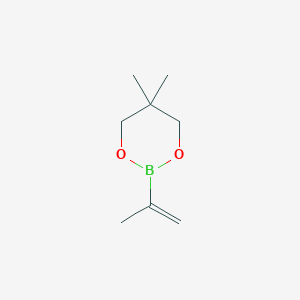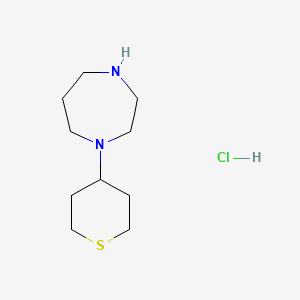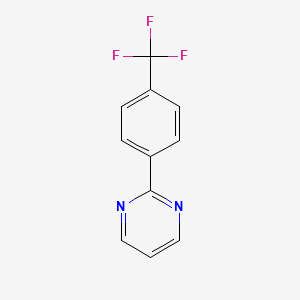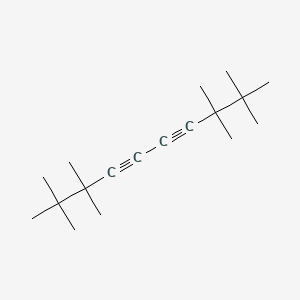
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne is an organic compound characterized by its unique structure, which includes multiple methyl groups and a diacetylene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne typically involves the coupling of appropriate precursors under controlled conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or air. The reaction is usually carried out in an organic solvent like pyridine or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Glaser coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the diacetylene core to alkanes or alkenes.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under controlled conditions.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne involves its interaction with molecular targets through its reactive diacetylene core. This core can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The pathways involved may include radical intermediates and transition states that facilitate the transformation of the compound into its active forms.
Comparison with Similar Compounds
2,2,3,3,8,8,9,9-Octamethyldeca-4,6-diyne: Unique due to its multiple methyl groups and diacetylene core.
This compound: Similar in structure but may differ in the position or number of methyl groups.
This compound: Another related compound with variations in the alkyne or alkene groups.
Uniqueness: this compound stands out due to its specific arrangement of methyl groups and the presence of a diacetylene core, which imparts unique chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C18H30 |
|---|---|
Molecular Weight |
246.4 g/mol |
IUPAC Name |
2,2,3,3,8,8,9,9-octamethyldeca-4,6-diyne |
InChI |
InChI=1S/C18H30/c1-15(2,3)17(7,8)13-11-12-14-18(9,10)16(4,5)6/h1-10H3 |
InChI Key |
AZGMYDCCMJQYIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C)(C)C#CC#CC(C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



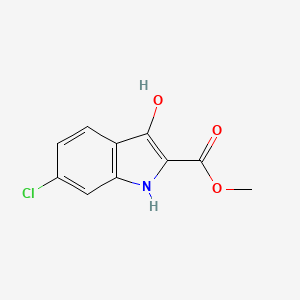
![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
